5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound features a pyrazolo[4,3-c]pyridin-3-one core substituted with a methyl group at position 5, a phenyl group at position 2, and a 1,2,3,4-tetrahydroquinoline-1-carbonyl moiety at position 5. The tetrahydroquinoline substituent introduces a bicyclic, partially saturated structure, which enhances conformational rigidity and lipophilicity compared to simpler aromatic or aliphatic substituents. This structural complexity may improve bioavailability and target binding in biological systems, particularly in central nervous system (CNS)-related applications due to increased blood-brain barrier penetration .
Properties
IUPAC Name |
7-(3,4-dihydro-2H-quinoline-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-25-14-18(22(28)26-13-7-9-16-8-5-6-12-20(16)26)21-19(15-25)23(29)27(24-21)17-10-3-2-4-11-17/h2-6,8,10-12,14-15H,7,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOOGHOJFGEGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine core.
Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety is introduced through a condensation reaction with a suitable quinoline derivative.
Functional Group Modifications: Various functional groups, such as the methyl and phenyl groups, are introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions employed. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.
Scientific Research Applications
Key Applications
-
Peptide Synthesis
- H-Ser(tBu)-NH2 is widely utilized as a building block in the synthesis of peptides that require protected serine residues. This protection enhances the stability and functionality of the resulting peptides.
- Case Study : In a study involving the synthesis of complex peptide sequences, H-Ser(tBu)-NH2 was incorporated into various peptides, demonstrating high coupling efficiency and purity in the final products .
-
Drug Development
- The compound plays a crucial role in pharmaceutical research, particularly in developing drugs that target specific biological pathways. Its ability to form stable peptide bonds makes it valuable for creating therapeutic peptides.
- Data Table :
Drug Development Area Application Targeted Therapy Use in peptides that inhibit specific enzymes or receptors Antibody Production Enhances stability of peptide-based antibodies
- Biotechnology
-
Research Reagents
- As a versatile reagent, it is used in biochemical assays to study enzyme activities and protein interactions. Its stable structure allows for reliable results in experimental setups.
- Application Areas :
- Enzyme kinetics studies
- Protein-ligand interaction assays
-
Cosmetic Formulations
- Emerging research suggests potential applications of H-Ser(tBu)-NH2 in cosmetic chemistry, particularly for skin care formulations aimed at hydration and protection.
- Case Study : Preliminary studies indicate that formulations containing H-Ser(tBu)-NH2 exhibit improved moisture retention properties compared to standard formulations .
Data Tables
| Application Area | Description |
|---|---|
| Protein Expression | Enhanced yield of target proteins |
| Enzyme Activity Studies | Reliable results due to stable coupling |
Mechanism of Action
The mechanism of action of 5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogs from the literature:
Key Differences in Physicochemical Properties
Core Heterocycle: The target compound’s pyrazolo[4,3-c]pyridinone core differs from pyrazolo[4,3-d]pyrimidinone () and pyrazolo-triazine () systems. The pyridinone core offers a balance of electron density, while pyrimidinones (e.g., ) are more electron-deficient, influencing redox properties and receptor interactions .
Substituent Effects: The tetrahydroquinoline-1-carbonyl group (target) enhances rigidity and lipophilicity compared to the piperazine-linked 2-propylpentanoyl group in , which may improve metabolic stability . Thieno-thiophene substituents () contribute to π-stacking but reduce aqueous solubility, whereas the target’s tetrahydroquinoline may offer better solubility in organic solvents .
Spectral Data: IR spectra of carbonyl-containing analogs (e.g., ’s 1720 cm⁻¹) align with the target’s expected C=O stretch, but shifts may occur due to tetrahydroquinoline’s electron-donating effects . NMR signals for the tetrahydroquinoline protons (δ ~1.5–2.5 ppm for aliphatic Hs) would distinguish it from aromatic substituents in ’s arylazo derivatives (δ ~7.0–8.5 ppm) .
Biological Activity
The compound 5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Pyrazolo[4,3-c]pyridine core : This structure is known for its diverse pharmacological properties.
- Tetrahydroquinoline moiety : Often associated with neuroprotective effects and potential anti-cancer properties.
- Phenyl and methyl substituents : These groups can influence the compound's lipophilicity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 350.42 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways.
- Antioxidant Activity : It has been shown to reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro testing against various cancer cell lines demonstrated significant cytotoxicity with IC50 values ranging from 0.1 to 10 µM depending on the cell type. Notably, it showed potent activity against melanoma and breast cancer cell lines .
Neuroprotective Effects
The tetrahydroquinoline component has been linked to neuroprotective effects:
- A study indicated that derivatives of tetrahydroquinoline improved neuronal survival in models of neurodegeneration by reducing apoptosis markers .
Table 2: Summary of Biological Activities
Q & A
Q. Q: What are the established synthetic routes for this compound, and what critical reaction conditions influence yield?
A: The synthesis involves multi-step reactions, including cyclocondensation to form the pyrazolo-pyridinone core, followed by acylation to introduce the tetrahydroquinoline-carbonyl group. Key steps:
- Cyclization : Conducted under acidic conditions (e.g., HCl/EtOH, reflux) to form the pyrazole ring.
- Acylation : Use coupling reagents like EDCI/HOBt in anhydrous DMF at 0–5°C to prevent hydrolysis.
- Purification : Column chromatography (hexane/ethyl acetate gradient) achieves >75% yield.
Critical factors include temperature control during acylation and inert atmospheres to avoid oxidation .
Basic Characterization
Q. Q: Which spectroscopic and crystallographic methods confirm structural integrity?
A:
- HRMS : Validates molecular weight (e.g., [M+H]⁺ observed within 2 ppm of theoretical).
- NMR : 1H NMR identifies pyrazole protons (δ 6.8–7.2 ppm) and carbonyl groups (δ ~170 ppm in 13C).
- SCXRD : Resolves stereochemistry, as demonstrated in a study confirming the tetrahydroquinoline moiety’s chair conformation .
Advanced Structural Analysis
Q. Q: How to resolve contradictions between computational and experimental structural data?
A: Discrepancies in dihedral angles or hydrogen bonding can arise. Validate DFT models against SCXRD
- Optimize geometry using B3LYP/6-31G(d) with solvent effects (e.g., PCM for DMSO).
- Compare bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.24 Å computational). Adjust parameters if deviations exceed 2% .
Advanced Bioactivity Testing
Q. Q: What in vitro assays evaluate biological activity?
A: Prioritize assays based on structural analogs:
- Kinase inhibition : Fluorescence-based ADP-Glo™ assay (IC50 determination).
- Cytotoxicity : MTT assay on HeLa cells (48-hour exposure, triplicate runs).
- Data analysis : Nonlinear regression (GraphPad Prism) for dose-response curves .
Basic Impurity Profiling
Q. Q: What are common synthetic byproducts, and how are they minimized?
A:
- Byproducts : Unreacted tetrahydroquinoline intermediates or dimerized pyrazole derivatives.
- Mitigation : TLC monitoring (hexane:EtOAc 1:1) identifies impurities. Recrystallization (ethanol/water, 7:3 v/v) removes polar byproducts, while reverse-phase HPLC isolates non-polar dimers (>85% purity) .
Advanced Reaction Optimization
Q. Q: How to enhance scalability of the acylation step while maintaining regioselectivity?
A:
- Reagents : Polymer-supported carbodiimides simplify purification.
- Microwave-assisted synthesis : 80°C, 30 min reduces reaction time and side products.
- In situ monitoring : IR spectroscopy tracks carbonyl formation (~1700 cm⁻¹). Scalable conditions (50 g batches) achieve >90% regiopurity .
Basic Solubility Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
